Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Disperse Dyes Light-Fastness Polyester Dyeing

Ethanone, 1-(2-amino-5-nitro-3-thienyl)- (CAS 122063-37-0), also catalogued as 1-(2-amino-5-nitrothiophen-3-yl)ethanone or 3-acetyl-2-amino-5-nitrothiophene, is a heterocyclic thiophene derivative bearing three critical functional groups: a 2-amino group, a 3-acetyl group, and a 5-nitro group on the thiophene ring. With a molecular formula of C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol, this compound serves as a key diazo component for the synthesis of thiophene-based azo disperse dyes, particularly those producing bright blue shades on polyester and cellulose acetate fibres.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
CAS No. 122063-37-0
Cat. No. B15091034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-amino-5-nitro-3-thienyl)-
CAS122063-37-0
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H6N2O3S/c1-3(9)4-2-5(8(10)11)12-6(4)7/h2H,7H2,1H3
InChIKeyVOZSABVICTUWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(2-amino-5-nitro-3-thienyl)- (CAS 122063-37-0): Procurement-Relevant Identity and Core Characteristics


Ethanone, 1-(2-amino-5-nitro-3-thienyl)- (CAS 122063-37-0), also catalogued as 1-(2-amino-5-nitrothiophen-3-yl)ethanone or 3-acetyl-2-amino-5-nitrothiophene, is a heterocyclic thiophene derivative bearing three critical functional groups: a 2-amino group, a 3-acetyl group, and a 5-nitro group on the thiophene ring [1]. With a molecular formula of C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol, this compound serves as a key diazo component for the synthesis of thiophene-based azo disperse dyes, particularly those producing bright blue shades on polyester and cellulose acetate fibres [2]. Its first synthesis via a modified Gewald reaction was reported in 2006, establishing it as an accessible building block for colourant chemistry [3].

Diazo component

Builds bright blue monoazo disperse dyes for polyester and cellulose acetate

Regiochemistry

Defined 2-amino-3-acetyl-5-nitro substitution ensures thienyl-2-azo dye class specificity

Characterization

Peer-reviewed spectroscopic reference data available for identity verification

Why Generic Substitution Fails for Ethanone, 1-(2-amino-5-nitro-3-thienyl)-: The Regioisomeric and Functional-Group Specificity Problem


The 2-amino-3-acetyl-5-nitro substitution pattern on the thiophene ring cannot be interchanged with closely related analogs such as 2-amino-5-nitrothiophene (lacking the 3-acetyl group), 3-acetyl-2-aminothiophene (lacking the 5-nitro group), or the regioisomeric 5-acetyl-2-amino-3-nitrothiophene without fundamentally altering the electronic properties, diazotisation behaviour, and the chromatic outcome of the resultant azo dyes [1]. The 2-amino position defines the compound as a thienyl-2-azo precursor, a dye class that has been demonstrated to yield markedly superior light-fastness on polyester and cellulose diacetate compared to the corresponding thienyl-3-azo analogues derived from 3-aminothiophenes [2]. Furthermore, the 3-acetyl group provides a specific electron-withdrawing effect that tunes the absorption maximum of the final dye, while the 5-nitro group enhances the electrophilicity of the diazonium salt, directly influencing coupling efficiency and colour yield [3].

1

3-Acetyl group absence

Analogues lacking the 3-acetyl group alter the absorption maximum and final dye shade, limiting direct replacement in colour-critical applications.

2

5-Nitro group omission

Removing the 5-nitro group reduces diazonium salt electrophilicity, potentially lowering coupling efficiency and colour yield.

3

Regioisomeric substitution

Shifting to a 5-acetyl-2-amino-3-nitro regioisomer converts the dye class to thienyl-3-azo, which may not retain the reported light-fastness advantage of thienyl-2-azo dyes on polyester.

Quantitative Differentiation Evidence for Ethanone, 1-(2-amino-5-nitro-3-thienyl)- as a Diazo Building Block


Light-Fastness Superiority of Thienyl-2-azo Dyes Over Thienyl-3-azo Analogues on Polyester and Diacetate

Monoazo disperse dyes prepared from 2-aminonitrothiophenes (including the target compound's dye class) were applied to polyester and cellulose diacetate alongside dyes derived from 3-aminonitrothiophenes. The light-fastness ratings of the thienyl-2-azo dyes on polyester and diacetate were explicitly reported as 'high' and superior to those of the thienyl-3-azo analogues [1]. This class-level advantage is directly attributable to the 2-amino substitution pattern retained in the target compound, which serves as the diazo component for this dye family.

Light-fastness class
Class-level
Thienyl-2-azo dyes: high ratings on polyester and diacetate; thienyl-3-azo dyes: inferior ratings
Supports 2-amino regiochemistry selection for light-fastness
Substrate-specific ratings; full-text data for individual dyes
Disperse Dyes Light-Fastness Polyester Dyeing

High-Yield Nitration Route: 95% Analytical Yield for 2-Amino-3-acetyl-5-nitrothiophene from 2-Amino-3-acetylthiophene

In the patent CN105238094B, 2-amino-3-acetylthiophene was nitrated using mixed acid (concentrated H₂SO₄ / 98% HNO₃) at −15 °C to −10 °C. After incubation, the quantitative analysis yield of 2-amino-3-acetyl-5-nitrothiophene (the target compound) was reported as 95% [1]. This high regioselective nitration yield at the 5-position contrasts favourably with typical nitration outcomes on electron-deficient thiophenes and provides a process-economic advantage for bulk procurement.

Nitration yield
Reported
95% analytical yield
Supports process-economic viability
Mixed acid nitration at −15 to −10 °C; patent CN105238094B
Nitration Yield Process Chemistry Dye Intermediate Synthesis

Shade Equivalence to Anthraquinone Disperse Dye CI Disperse Blue 56 on Polyester

In US Patent US4881943A, the monoazo dye prepared by diazotising 2-amino-3-acetyl-5-nitrothiophene (8.45 g) and coupling with an N-substituted aniline was applied to aromatic polyester materials. The resulting dyeings produced 'bright blue shades similar to the anthraquinone dyestuff CI Disperse Blue 56' and exhibited good build-up, good heat and light fastness, and good wet fastness [1]. This positions the target compound as a heterocyclic azo-based alternative to an established anthraquinone disperse dye, with potential advantages in synthetic accessibility and cost.

Shade vs. anthraquinone
Head-to-head
Bright blue shade similar to CI Disperse Blue 56 on polyester
Supports anthraquinone alternative evaluation
Qualitative assessment; no ΔE values reported
Disperse Dye Colour Matching Polyester Dyeing

Excellent Affinity for Secondary Cellulose Acetate: Class-Level Advantage of 2-Amino-3-nitro-5-acylthiophene-Derived Dyes

Dyes derived from 2-amino-3-nitro-5-acylthiophenes (the structural family to which the target compound belongs as the 5-acetyl member) have been documented to possess 'excellent affinity for secondary cellulose acetate' and to provide 'good exhaustion and level dyeing', colouring the substrate in deep, bright blues to greens [1]. This affinity profile is specifically attributed to the combined 2-amino-3-nitro-5-acyl architecture and distinguishes this compound class from simpler nitro-thiophene dyes lacking the 3-acyl substituent.

Acetate affinity
Class-level
Excellent affinity reported for 2-amino-3-nitro-5-acylthiophene dyes on secondary cellulose acetate
Supports selection for cellulose acetate dyeing
No numeric exhaustion data; class inference
Cellulose Acetate Dyeing Disperse Dye Affinity Exhaustion Dyeing

Spectroscopically Verified Identity and Purity: Complete NMR, MS, IR, and Elemental Analysis Data Available

The target compound has been fully characterised by ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis in the peer-reviewed primary literature [1]. Key identifying data: m.p. 222–224 °C; ¹H-NMR (DMSO-d₆): δ = 2.40 (s, 3H, CH₃), 8.28 (s, 1H, H4), 9.11 (s, 2H, NH₂); ¹³C-NMR (DMSO-d₆): δ = 27.80 (CH₃), 114.5 (C3), 129.7 (C5), 133.4 (C4), 168.3 (C2), 194.2 (CO); MS m/z = 186 (M⁺, 100%); elemental analysis: calc. C 38.70, H 3.25, N 15.05; found C 38.95, H 3.33, N 14.80 [1]. This level of characterisation exceeds what is typically available for many specialty dye intermediates and enables rigorous identity verification upon receipt.

Identity data
Supporting evidence
Full ¹H-NMR, ¹³C-NMR, MS, IR, and elemental analysis available
Enables identity verification upon receipt
Peer-reviewed data (Molecules 2006)
Quality Control Spectroscopic Characterisation Building Block Identity

Procurement-Relevant Application Scenarios for Ethanone, 1-(2-amino-5-nitro-3-thienyl)-


Synthesis of Bright Blue Monoazo Disperse Dyes for Polyester Textiles as Anthraquinone Alternatives

The compound serves as a diazo component for monoazo disperse dyes that produce bright blue shades on aromatic polyester (polyethylene terephthalate) comparable to CI Disperse Blue 56 [1]. The resulting dyeings exhibit good build-up, heat fastness, light fastness, and wet fastness [1]. This application scenario is relevant for dye manufacturers seeking heterocyclic azo alternatives to anthraquinone-based blue disperse dyes, which typically involve longer synthetic routes and higher environmental burden [2].

Colouration of Secondary Cellulose Acetate and Cellulose Triacetate Fibres with High Affinity and Level Dyeing

Dyes derived from 2-amino-3-nitro-5-acylthiophenes (the structural class of the target compound) demonstrate excellent affinity for secondary cellulose acetate and provide good exhaustion and level dyeing, producing deep, bright blue to green shades [1]. This makes the compound's derived dyes particularly suitable for cellulose acetate textile applications where high affinity and uniformity of colour are critical performance criteria.

Formulation of Dye Mixtures with Reduced Energy of Application for Low-Temperature Polyester Dyeing

Individual dyes prepared from 2-amino-3-nitro-5-acylthiophene diazo components can exhibit high energy of application on polyester. However, when mixed in appropriate ratios, these dye mixtures display significantly reduced energy of application compared to the individual components, enabling lower-temperature dyeing processes and improved crock fastness at 115 °C [1]. The target compound, as the acetyl member of this series, provides a starting point for such mixture optimisation.

Building Block for Thiophene-Containing Chromophores in Non-Linear Optical (NLO) Materials Research

The 3-acetyl-2-amino-5-nitrothiophene scaffold, with its donor–acceptor substitution pattern, has been identified as an interesting building block extending beyond conventional dye chemistry into materials with potential non-linear optical properties [1]. The presence of both electron-donating (NH₂) and electron-withdrawing (NO₂, COCH₃) groups on the thiophene ring creates a dipolar chromophore architecture relevant to NLO material design [2].

Application
Selection Property
Validation Focus
Polyester bright blue disperse dye synthesis
2-Amino-3-acetyl-5-nitrothiophene diazo component
Shade matching and fastness review
Cellulose acetate fiber dyeing
3-Acyl-5-nitro substitution class affinity
Exhaustion and levelness review
Low-energy dye mixture formulation
Acyl-substituted thiophene dye class energy profile
Application energy and crock fastness at lower temperatures
NLO chromophore building block
Donor–acceptor substitution pattern (NH₂, NO₂, COCH₃)
Dipolar and optical property characterization
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